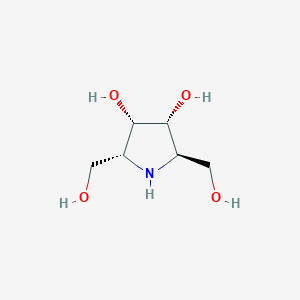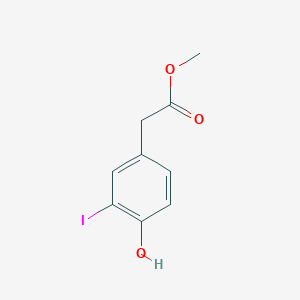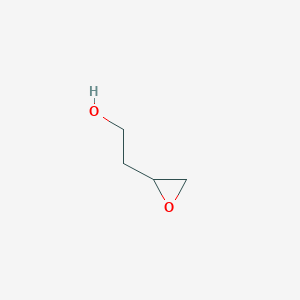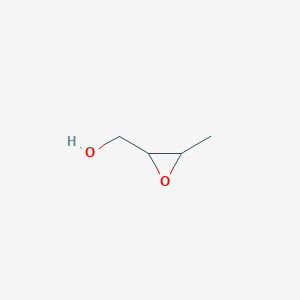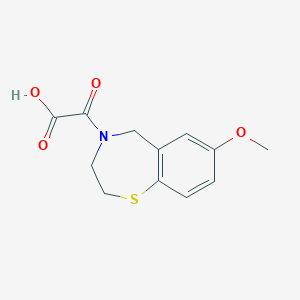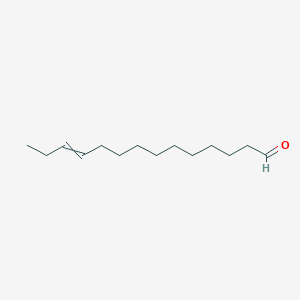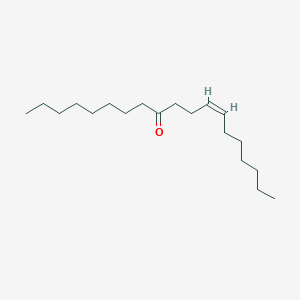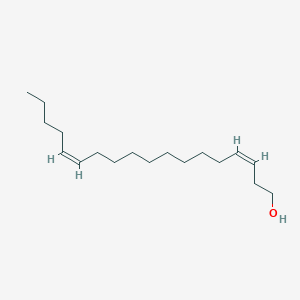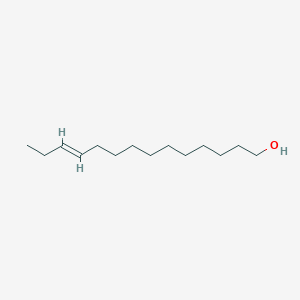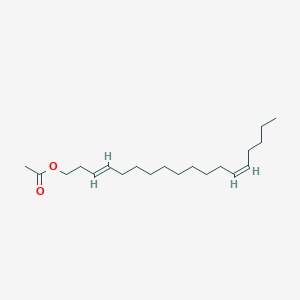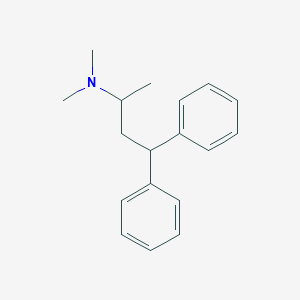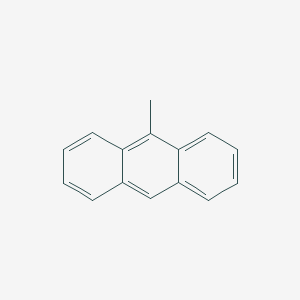
9-Méthylanthracène
Vue d'ensemble
Description
9-Methylanthracene: is an organic compound with the molecular formula C15H12 . It is a derivative of anthracene, where a methyl group is substituted at the ninth position of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific research applications, particularly in the field of photochemistry.
Applications De Recherche Scientifique
Chemistry: 9-Methylanthracene is used as a precursor in the synthesis of various organic compounds. Its photophysical properties make it valuable in the study of photochemical reactions and the development of photomechanical materials.
Biology: In biological research, derivatives of 9-methylanthracene are investigated for their potential as fluorescent probes and sensors. These compounds can be used to study cellular processes and detect specific biomolecules.
Medicine: Recent studies have explored the use of 9-methylanthracene derivatives as potential anticancer agents. For instance, certain derivatives have shown promise as p53 activators for the treatment of glioblastoma multiforme .
Industry: In the industrial sector, 9-methylanthracene is used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
Target of Action
9-Methylanthracene, a derivative of anthracene, has been found to interact with several targets. In the field of cancer research, it has been identified as a potential activator of the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor. It does this by regulating the cell cycle and functioning as a transcription factor for several genes involved in apoptosis, DNA repair, and cell cycle arrest .
Mode of Action
The interaction of 9-Methylanthracene with its targets leads to various changes at the molecular level. For instance, in the context of cancer treatment, it has been found to suppress the MDM4 protein expression, upregulate the p53 protein level, and induce cell cycle arrest at the G2/M phase . Additionally, 9-Methylanthracene undergoes a [4+4] photodimerization in its crystal form , which can be harnessed to generate photomechanical motions such as bending, twisting, and expansion .
Biochemical Pathways
The biochemical pathways affected by 9-Methylanthracene are primarily related to its interaction with the p53 protein and the subsequent downstream effects. By upregulating the p53 protein level, it influences the p53 signaling pathway, which plays a critical role in controlling cell cycle progression, DNA repair, and apoptosis .
Pharmacokinetics
Based on its molecular weight of 1922558 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of 9-Methylanthracene’s action are diverse. In the context of cancer treatment, it has been found to induce cell cycle arrest at the G2/M phase and apoptosis . This could potentially lead to the death of cancer cells and the inhibition of tumor growth. Moreover, the photodimerization of 9-Methylanthracene can generate mechanical work, leading to photomechanical motions .
Action Environment
The action, efficacy, and stability of 9-Methylanthracene can be influenced by various environmental factors. For instance, the photodimerization process of 9-Methylanthracene in polycrystalline thin films was found to be autocatalytic, with both the photochemical reaction and nonradiative relaxation rates increasing as more photoproduct is formed . This suggests that the local environment of a 9-Methylanthracene molecule can change as the surrounding molecules react . Furthermore, ionic surfactants like cetyltrimethylammonium bromide (CTAB) were discovered to dramatically promote both the photomechanical motion and the photochemical reaction rates of 9-Methylanthracene .
Analyse Biochimique
Biochemical Properties
It is known that 9-Methylanthracene can undergo various chemical reactions due to the presence of the aromatic rings and the methyl group These reactions can potentially involve enzymes, proteins, and other biomolecules, leading to changes in biochemical pathways
Cellular Effects
Some studies suggest that certain anthracene derivatives can influence cell function . For instance, novel 9-Methylanthracene derivatives have been shown to activate p53, a protein involved in cell cycle regulation and apoptosis, in glioblastoma cells
Molecular Mechanism
It is known that anthracene and its derivatives can interact with biomolecules at the molecular level . For instance, certain 9-Methylanthracene derivatives have been shown to suppress MDM4 protein expression and upregulate p53 protein levels
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 77-79 °C and a boiling point of 196-197 °C/12 mmHg This suggests that 9-Methylanthracene is stable under normal laboratory conditions
Metabolic Pathways
It is known that anthracene and its derivatives can undergo various metabolic reactions
Transport and Distribution
It is known that PAHs can be transported and distributed within cells and tissues through various mechanisms
Subcellular Localization
It is known that PAHs can localize in various subcellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Methylanthracene can be synthesized through several methods. One common method involves the methylation of anthracene. This can be achieved by reacting anthracene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, 9-methylanthracene can be produced by catalytic methylation of anthracene using methanol as the methylating agent. The reaction is carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Methylanthracene can undergo oxidation reactions to form 9-anthracenemethanol or 9-anthracenecarboxaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 9-methylanthracene can yield 9-methylanthracene dihydro derivatives. This reaction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: 9-Anthracenemethanol, 9-Anthracenecarboxaldehyde.
Reduction: 9-Methylanthracene dihydro derivatives.
Substitution: Nitro-9-methylanthracene, sulfo-9-methylanthracene.
Comparaison Avec Des Composés Similaires
Anthracene: The parent compound of 9-methylanthracene, used in similar photophysical studies.
9,10-Dimethylanthracene: Another methylated derivative with different photophysical properties.
9-Anthracenemethanol: An oxidation product of 9-methylanthracene with applications in organic synthesis.
Uniqueness: 9-Methylanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in the study of photochemical reactions and the development of photomechanical materials. Its derivatives also show potential in medical applications, such as anticancer therapy, which distinguishes it from other anthracene derivatives .
Propriétés
IUPAC Name |
9-methylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPAVAKSZHMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061134 | |
| Record name | 9-Methylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | 9-Methylanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000501 [mmHg] | |
| Record name | 9-Methylanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
779-02-2 | |
| Record name | 9-Methylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-METHYLANTHRACENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene, 9-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Methylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK4CIN03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-methylanthracene?
A1: 9-Methylanthracene has a molecular formula of C\textsubscript{15}H\textsubscript{12} and a molecular weight of 192.26 g/mol.
Q2: Are there any distinct spectroscopic features of 9-methylanthracene?
A2: Yes, 9-methylanthracene exhibits characteristic absorption bands in the UV-Vis region. Research has identified five absorption bands at 392 nm (C2-axis polarization, y-axis), 370 nm (x), 280 nm (y), 260 nm (x), and approximately 220 nm (y) []. Additionally, its photoelectron spectrum shows five π bands at 7.25, 8.43, 9.07, 9.87, and 10.30 eV [].
Q3: How does the methyl group in 9-methylanthracene influence its photoelectron spectrum compared to anthracene?
A3: The methyl group in 9-methylanthracene introduces inductive effects that alter the energy levels of the molecular orbitals. This results in shifts in the photoelectron spectrum compared to anthracene. These effects are well-explained by CNDO and INDO calculations [].
Q4: Does 9-methylanthracene exhibit any interesting photochemical behavior?
A4: Yes, 9-methylanthracene is known to undergo photodimerization reactions. This process forms a head-to-tail [4+4] cycloaddition product, the 9-methylanthracene photodimer []. The reaction kinetics of this dimerization process have been extensively studied, revealing an autocatalytic behavior []. This means the photodimerization rate increases as more photoproduct is formed.
Q5: Is the photodimerization process influenced by external factors?
A5: Yes, the ratio of head-to-tail and head-to-head photodimers formed during the photodimerization of 9-methylanthracene is sensitive to temperature and solvent. Studies have shown that the ratio can either increase or decrease with temperature depending on the solvent used [].
Q6: How does the photodimerization of 9-methylanthracene impact its crystal structure?
A6: The photodimerization of 9-methylanthracene proceeds through a single-crystal-to-single-crystal (SCSC) transformation []. This means the crystal lattice of the reactant (9-methylanthracene) is transformed into the product (photodimer) without losing its single-crystal nature.
Q7: Can the photodimerization process be exploited for practical applications?
A7: Yes, the photodimerization process induces mechanical stress within the crystal lattice, leading to photomechanical effects like bending and twisting in 9-methylanthracene microcrystals [, ]. This property makes 9-methylanthracene a potential candidate for applications in photomechanical actuators and devices [, ].
Q8: Are there other interesting photophysical properties of 9-methylanthracene?
A8: Yes, studies on the fluorescence lifetimes of 9-methylanthracene in supersonic free jets have revealed a level inversion between the S1 and T2 states during the transition from solution to gas phase []. This finding has implications for understanding the nonradiative decay pathways in the excited state of this molecule.
Q9: How does 9-methylanthracene behave in the presence of strong bases?
A9: 9-Methylanthracene can be selectively deprotonated at the methyl group under mild conditions, making it susceptible to reactions with electrophiles []. This reactivity allows for the modification of the 9-methylanthracene structure, potentially leading to new materials and applications.
Q10: What happens when 9-methylanthracene is exposed to oxidizing agents?
A10: 9-Methylanthracene can undergo oxidation reactions when exposed to oxidizing agents like cytochrome P450 enzymes and horseradish peroxidase []. These reactions yield various oxidized products, including 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone. The specific products formed and the underlying mechanisms depend on the oxidizing system used.
Q11: Can 9-methylanthracene react with halogens?
A11: Yes, 9-methylanthracene undergoes halogenation reactions with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) []. The regioselectivity of halogenation depends on the specific conditions used. For instance, NBS in the presence of iodine leads to the formation of 9-bromo-10-methylanthracene as the major product, while in the absence of iodine, 9-(bromomethyl)anthracene is exclusively formed.
Q12: Does 9-methylanthracene interact with biological systems?
A12: While not extensively studied for its pharmacological properties, 9-methylanthracene exhibits some biological activity. It has been shown to enhance the viscosity of aqueous solutions containing cetyltrimethylammonium bromide (CTAB), indicating potential interactions with biological membranes [].
Q13: Can 9-methylanthracene be metabolized by biological systems?
A13: Yes, studies have shown that 9-methylanthracene is metabolized by liver microsomes from rats and mice, forming trans-dihydrodiol metabolites [, ]. The stereoselectivity of this metabolism is influenced by the presence of enzyme inducers like 3-methylcholanthrene and phenobarbital.
Q14: Does 9-methylanthracene have any practical applications in analytical chemistry?
A14: Yes, 9-methylanthracene has been used as a fluorescent probe for studying the properties of detergent micelles []. By monitoring its fluorescence properties in different micellar environments, researchers can gain insights into micellar parameters like microviscosity, micropolarity, and permeability.
Q15: Are there any environmental concerns regarding 9-methylanthracene?
A15: While 9-methylanthracene itself hasn't been extensively studied for its environmental impact, some studies indicate potential phototoxic effects on mosquito larvae [, ]. This suggests the need for further research on its environmental fate and potential ecotoxicological effects.
Q16: Have computational methods been used to study 9-methylanthracene?
A16: Yes, computational chemistry techniques like CNDO, INDO, and density functional theory (DFT) have been employed to study the electronic structure, spectroscopic properties, and reactivity of 9-methylanthracene [, ]. These calculations provide valuable insights into the molecular properties and reactivity of 9-methylanthracene.
Q17: How does the position of the methyl group on the anthracene ring affect its properties?
A17: Studies comparing the photostability of various methylanthracene isomers (1-methylanthracene, 2-methylanthracene, and 9-methylanthracene) have shown that the position of the methyl group does not significantly impact their photodegradation rates [].
Q18: How do substituents on 9-methylanthracene affect its acidity?
A18: Studies on the equilibrium acidities of α-substituted and 10-substituted 9-methylanthracenes have revealed a linear correlation between the acidity and Hammett σ- constants []. This indicates that electron-withdrawing groups increase the acidity, while electron-donating groups decrease it.
Q19: Can 9-methylanthracene form complexes with other molecules?
A19: Yes, 9-methylanthracene is known to form charge-transfer (CT) complexes with molecules like 1,2,4,5-tetracyanobenzene []. These CT complexes exhibit interesting optical properties and have potential applications in fluorescent probes.
Q20: How does 9-methylanthracene behave upon doping with alkali metals?
A20: Doping 9-methylanthracene with potassium leads to the formation of a material with unique magnetic properties []. The doped material exhibits Curie-Weiss behavior, indicating the presence of local magnetic moments.
Q21: Can 9-methylanthracene be used to create nanostructured materials?
A22: Yes, researchers have successfully grown 9-methylanthracene nanowires within anodic aluminum oxide (AAO) templates []. This approach allows for the controlled fabrication of nanostructured materials with potential applications in photomechanical actuators and devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
